molecular formula C7H8N2O B7780056 1-(3-Pyridyl)ethan-1-one oxime CAS No. 960622-18-8

1-(3-Pyridyl)ethan-1-one oxime

Cat. No.: B7780056
CAS No.: 960622-18-8
M. Wt: 136.15 g/mol
InChI Key: MSRXORUOQNNOKN-TWGQIWQCSA-N
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Description

Contextual Significance of Pyridyl Oximes as Molecular Scaffolds in Chemical Research

Pyridyl oximes, the class of compounds to which 1-(3-Pyridyl)ethan-1-one oxime belongs, are recognized for their importance as molecular scaffolds. researchgate.net The pyridine (B92270) moiety, a nitrogen-containing heterocycle, provides a key site for coordination with metal ions. researchgate.net This has led to extensive research into their use in coordination chemistry, where they can form stable complexes with a variety of metals. researchgate.netresearchgate.net These complexes have shown potential in diverse areas such as the development of molecular magnets, catalysts, and materials with interesting optical properties. bohrium.commdpi.com

The versatility of pyridyl oximes stems from their ability to act as ligands, molecules that bind to a central metal atom. researchgate.net The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can all participate in coordination, allowing for the formation of a wide range of complex structures. researchgate.net This adaptability makes them valuable tools for chemists seeking to design and synthesize new materials with specific properties. Furthermore, the pyridine ring itself is a common feature in many biologically active compounds and approved drugs, highlighting the significance of this structural motif. researchgate.netrsc.org

Academic Relevance of the Ethanone (B97240) Oxime Functionality in Synthetic Chemistry

The ethanone oxime functional group, characterized by the C=N-OH structure, is a cornerstone in synthetic chemistry due to its reactivity and ability to be transformed into other functional groups. nih.govresearchgate.net Oximes, in general, are known to be important intermediates in the synthesis of a variety of organic compounds. nih.gov For instance, they can be readily prepared from the corresponding ketones, in this case, 3-acetylpyridine. orgsyn.org

The oxime group can participate in a variety of chemical reactions. It can be reduced to form amines, hydrolyzed back to the ketone, or undergo rearrangement reactions to form amides. This reactivity makes the ethanone oxime functionality a valuable tool for synthetic chemists to introduce nitrogen-containing groups into molecules and to build more complex molecular architectures. nih.gov The oxime group is also capable of forming hydrogen bonds, which can influence the three-dimensional structure and packing of molecules in the solid state. nih.gov This property is particularly relevant in the field of supramolecular chemistry, where scientists aim to control the assembly of molecules into larger, well-defined structures. nih.govmdpi.com

Evolution of Research Trajectories Pertaining to Pyridyl Oxime Derivatives

Research into pyridyl oxime derivatives has evolved significantly over time, expanding from fundamental studies of their synthesis and basic properties to more specialized applications. researchgate.netresearchgate.net Initially, the focus was on understanding the coordination behavior of these ligands with different metal ions. researchgate.net This led to the discovery of a rich variety of coordination complexes with diverse structures and magnetic properties. researchgate.net

More recently, research has shifted towards exploiting the unique properties of these metal-ligand assemblies. For example, there is growing interest in the use of pyridyl oxime-based metal complexes as catalysts for organic reactions. bohrium.com Another emerging area is the development of "metal-organic frameworks" (MOFs) and coordination polymers, which are extended network structures built from metal ions linked by organic ligands like pyridyl oximes. mdpi.com These materials have potential applications in gas storage, separation, and sensing.

Furthermore, the reactivity of the coordinated pyridyl oxime ligand itself has become a subject of investigation. mdpi.com Researchers are exploring how the coordination to a metal center can alter the chemical reactivity of the oxime group, opening up new avenues for synthetic transformations. bohrium.com The synthesis of p-pyridinyl oxime carbamates and their photochemical reactions in the presence of DNA have also been explored. beilstein-journals.orgnih.gov Additionally, the development of pyridyl oxime-based complexing agents has shown promise for enhancing corrosion resistance in applications like zinc-nickel alloy electroplating. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(1-pyridin-3-ylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXORUOQNNOKN-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297772
Record name (1Z)-1-(3-Pyridinyl)ethanone oxime
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Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960622-18-8, 5973-83-1
Record name (1Z)-1-(3-Pyridinyl)ethanone oxime
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Record name (1Z)-1-(3-Pyridinyl)ethanone oxime
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Record name Ethanone, 1-(3-pyridinyl)-, oxime
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Advanced Synthetic Methodologies for 1 3 Pyridyl Ethan 1 One Oxime and Its Functional Derivatives

Optimized Synthesis of 1-(3-Pyridyl)ethan-1-one Oxime

The synthesis of this compound is primarily achieved through the condensation reaction of 3-Acetylpyridine with a hydroxylamine (B1172632) source. This process has been refined to enhance efficiency, yield, and stereochemical control.

Catalyzed Condensation Reactions of 3-Acetylpyridine with Hydroxylamine

The formation of this compound involves the reaction of the ketone 3-Acetylpyridine with hydroxylamine, typically supplied as hydroxylamine hydrochloride. orgsyn.orgresearchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime. The reaction generally requires a base to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile. researchgate.net Pyridine (B92270) is commonly employed both as a solvent and the base for this purpose. orgsyn.orgresearchgate.net

The general reaction is as follows: 3-Acetylpyridine + NH₂OH·HCl + Base → this compound + Base·HCl + H₂O

While the base is crucial, other catalysts can be employed to promote the reaction under milder conditions or to improve selectivity. researchgate.netresearchgate.net However, for this specific transformation, the use of a basic solvent like pyridine is a well-established and efficient method. orgsyn.orgresearchgate.net

Parametric Optimization for Enhanced Reaction Efficiency and Yield

Optimizing reaction parameters is critical for maximizing the yield and purity of the resulting oxime. Key variables include temperature, reaction time, and the choice of solvent and base. researchgate.netprepchem.com Studies on similar oxime syntheses demonstrate that careful control of these factors can significantly impact the outcome. For instance, the reaction is often heated to accelerate the condensation and dehydration steps. orgsyn.org

A typical procedure involves refluxing a mixture of the ketone, hydroxylamine hydrochloride, and a base in an alcoholic solvent like ethanol. researchgate.net The reaction progress is monitored using techniques such as Thin-Layer Chromatography (TLC). researchgate.net Upon completion, the product is isolated through a workup procedure that often involves removing the solvent, adding water to precipitate the oxime, and filtering the solid product. researchgate.net Any excess pyridine can be removed by washing with an acidic solution. researchgate.net

ParameterCondition RangeRationaleSource
Temperature50°C - RefluxIncreases reaction rate for both condensation and dehydration steps. orgsyn.orgresearchgate.net
Reaction Time15 min - 75 minDependent on temperature and substrate reactivity; monitored by TLC for completion. researchgate.netorgsyn.org
SolventEthanol, PyridineEthanol is a common solvent; Pyridine can act as both solvent and base. researchgate.netorgsyn.org
BasePyridineNeutralizes HCl from hydroxylamine hydrochloride to generate the free nucleophile. orgsyn.orgresearchgate.net

Control and Characterization of E/Z Stereoisomerism in Synthesis

The nitrogen atom of the oxime functional group has a lone pair of electrons, leading to the possibility of geometric isomerism (E/Z) about the C=N double bond. The synthesis of ketoximes like this compound typically results in a mixture of E and Z isomers. orgsyn.orgresearchgate.netmisuratau.edu.ly In many cases, the E isomer, where the hydroxyl group is anti to the larger substituent (the pyridyl group in this case), is thermodynamically more stable and may be the major product. misuratau.edu.ly

The ratio of the isomers can be influenced by reaction conditions such as temperature and solvent polarity. researchgate.net The equilibration between the Z and E forms can be temperature-dependent. researchgate.net

Characterization and differentiation of the E and Z isomers are accomplished using various analytical techniques:

Thin-Layer Chromatography (TLC): The two isomers often exhibit different Rf values, allowing for their separation and isolation via preparative TLC or column chromatography. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the atoms near the C=N bond are different for each isomer due to the different spatial arrangement of the hydroxyl group. orgsyn.orgmisuratau.edu.ly

Melting Point: Pure isomers will have distinct and sharp melting points, while a mixture will melt over a broader range. orgsyn.org

Derivatization Strategies for the Oxime Functionality

The oxime group is a versatile functional handle that can be readily derivatized to access a wide range of other compounds. O-functionalization through esterification and alkylation are common strategies.

O-Functionalization via Esterification and Alkylation

The hydroxyl group of the oxime can be acylated to form oxime esters. O-acetylation is a representative example of this transformation, typically achieved by reacting the oxime with an acetylating agent like acetic anhydride (B1165640). orgsyn.org This reaction is often catalyzed by a base such as pyridine, which can also serve as the solvent. orgsyn.org

The procedure for a similar compound, acetophenone (B1666503) oxime, involves stirring the oxime with acetic anhydride and pyridine at room temperature. orgsyn.org The reaction is generally efficient and proceeds to completion within a short period. The resulting O-acetyl oxime can be isolated by removing the volatile components and performing an aqueous workup to remove any remaining pyridine and acetic acid, followed by extraction with an organic solvent like ethyl acetate (B1210297). orgsyn.org

General Protocol for O-Acetylation of an Oxime
Reactant/ReagentRoleExampleSource
OximeSubstrateThis compound-
Acetic AnhydrideAcylating AgentProvides the acetyl group. orgsyn.org
PyridineBase/SolventActivates the anhydride and neutralizes the acetic acid byproduct. orgsyn.org
Ethyl AcetateExtraction SolventUsed during workup to isolate the product. orgsyn.org

This O-acetylation creates an oxime ester, a functional group that is itself a valuable intermediate in further synthetic transformations, such as in the synthesis of substituted pyridines. orgsyn.org

O-Alkylation and Ether Synthesis Pathways

O-alkylation of this compound to form oxime ethers is a significant transformation, yielding compounds with diverse biological activities. nih.gov Traditional methods for the synthesis of O-alkyl oximes often involve a two-step process where the oxime is first prepared from a ketone or aldehyde and hydroxylamine, followed by reaction with an alkyl halide in the presence of a base. jocpr.com Common bases used include sodium alkoxides, sodium hydride, and potassium carbonate. jocpr.com

More recent and efficient one-pot syntheses have been developed. For instance, α,β-unsaturated aldoxime ethers can be synthesized in a single step from the corresponding aldehyde, hydroxylamine hydrochloride, an alkyl bromide, and anhydrous potassium carbonate in THF, with yields ranging from 75% to 82%. jocpr.com Another effective one-pot method for synthesizing oxime ethers from alcohols utilizes triphenylphosphine (B44618) and carbon tetrachloride in the presence of DBU and catalytic tetrabutylammonium (B224687) iodide. organic-chemistry.org This method is advantageous as it avoids the use of toxic and unstable reagents often associated with Mitsunobu conditions. organic-chemistry.org

The classical approach to producing O-alkyl oximes involves the reaction of an oxime with an organohalide and an alkoxide. google.com A notable advancement is a one-step process where an oxime is reacted with an organochloride and an alkali-metal hydroxide (B78521) in a low molecular weight, non-aqueous alcohol medium. google.com This process is economically favorable as it uses less expensive organochlorides instead of bromides or iodides and avoids the need for costly alkoxides. google.com

Furthermore, heteropolyacids have been employed as catalysts for the O-alkylation of oximes with alcohols in green solvents like dimethyl carbonate. rsc.org This system is notable for its simplicity, broad substrate scope, and good functional group tolerance, achieving yields up to 98%. rsc.org Mechanistic studies suggest that this reaction proceeds via a carbocation intermediate. rsc.org

Various steroidal oxime-ether derivatives have also been synthesized through the alkylation of steroidal oximes with reagents like 1-(2-chloroethyl) pyrrolidine (B122466) hydrogen chloride in the presence of sodium methoxide. researchgate.net

Table 1: Comparison of O-Alkylation Methods for Oximes

Method Reagents Advantages Disadvantages
Classical Two-Step Oxime, Alkyl Halide, Base (e.g., NaH, K2CO3) Well-established Requires isolation of oxime intermediate
One-Pot (from Aldehyde) Aldehyde, NH2OH·HCl, Alkyl Bromide, K2CO3, THF High efficiency, good yields Limited to specific starting materials
One-Pot (from Alcohol) Alcohol, PPh3, CCl4, DBU, TBAI Avoids toxic reagents May not be suitable for all alcohol types
One-Step (with Organochloride) Oxime, Organochloride, Alkali-metal hydroxide, Alcohol Economical, uses cheaper reagents Specific to organochlorides
Heteropolyacid Catalysis Oxime, Alcohol, H3PW12O40, Dimethyl Carbonate Green solvent, high yields, broad scope Requires catalyst
O-Carbamoylation Reactions for Novel Derivatives

O-carbamoylation of pyridyl oximes represents a key strategy for synthesizing novel derivatives with potential applications, including as DNA photocleaving agents. beilstein-journals.orgresearchgate.net This reaction typically involves the treatment of the parent oxime with an appropriate isocyanate.

For the synthesis of O-carbamoyl ethanone (B97240) oximes, (E)-1-(Pyridin-4-yl)ethan-1-one oxime can be dissolved in a dry solvent such as chloroform (B151607) or tetrahydrofuran (B95107) under an inert atmosphere. beilstein-journals.org Triethylamine is added, followed by the slow addition of the desired isocyanate. beilstein-journals.org The reaction mixture is then stirred at room temperature or refluxed to yield the corresponding O-carbamoyl derivative. beilstein-journals.org This general procedure has been successfully applied to synthesize a variety of derivatives, including (E)-1-(Pyridin-4-yl)ethanone O-benzylcarbamoyl oxime and (E)-1-(Pyridin-4-yl)ethanone O-phenylcarbamoyl oxime. beilstein-journals.org

The choice of the isocyanate allows for the introduction of various substituents on the carbamate (B1207046) group, which has been shown to be critical for the biological activity of the resulting compounds. researchgate.net For instance, halogenated derivatives have demonstrated significant DNA cleavage capabilities. researchgate.net

Table 2: Examples of O-Carbamoyl Derivatives of Pyridyl Ethanone Oximes

Derivative Name Starting Oxime Isocyanate Reagent
(E)-1-(Pyridin-4-yl)ethanone O-benzylcarbamoyl oxime (E)-1-(Pyridin-4-yl)ethan-1-one oxime Benzyl (B1604629) isocyanate
(E)-1-(Pyridin-4-yl)ethanone O-phenylcarbamoyl oxime (E)-1-(Pyridin-4-yl)ethan-1-one oxime Phenyl isocyanate
(E)-1-(Pyridin-4-yl)ethanone O-4-methoxyphenylcarbamoyl oxime (E)-1-(Pyridin-4-yl)ethan-1-one oxime 4-Methoxyphenyl isocyanate
O-Sulfonylation Protocols for Diversification

O-sulfonylation introduces a sulfonyl group onto the oxygen atom of the oxime, providing another avenue for the diversification of this compound. While direct O-sulfonylation of this specific oxime is not extensively detailed in the provided context, the functionalization of the pyridine ring at the meta-position via sulfonylation has been achieved through electrochemical methods. nih.gov This process involves the dearomatization of the pyridine, followed by the addition of a sulfonyl radical and subsequent hydrolysis to yield the meta-sulfonated pyridine. nih.gov This indicates the feasibility of introducing sulfonyl groups to the pyridine scaffold, which could be a complementary strategy to direct O-sulfonylation of the oxime.

N-Functionalization and C-Functionalization Modalities

Functionalization of pyridyl oximes is not limited to the oxygen atom; the nitrogen and carbon atoms of the oxime moiety also present opportunities for modification. Metal-mediated reactions can facilitate O-, N-, and C-functionalization of the oxime group. mdpi.com

N-Functionalization: The nitrogen atom of the oxime can be a target for functionalization, although this is less common than O-functionalization. N-selective carbamoylation of oximes with isocyanates can lead to the formation of nitrones. researchgate.net These nitrones are valuable intermediates that can undergo 1,3-dipolar cycloaddition reactions to produce various isoxazolidines. researchgate.net

C-Functionalization: C-functionalization of the oxime group often involves chloroximes as starting materials, where the chlorine atom acts as a leaving group. mdpi.com The direct C-H functionalization of the pyridine ring is a significant area of research. rsc.org Due to the electronic nature of the pyridine ring, the C2 position is often the most reactive site for C-H functionalization. nih.gov However, methods for remote functionalization at the C4 position have also been developed. nih.gov For quinoline (B57606) N-oxides, C-H functionalization can be achieved with high regioselectivity at the C2 position. mdpi.com

Novel Approaches for the Synthesis of Related Pyridyl Ethanone Oximes

Application of Horner-Wittig Reaction Protocols for Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools for the formation of carbon-carbon double bonds, which can be precursors to the desired ketone. organic-chemistry.orgorganic-chemistry.org The HWE reaction, which involves the reaction of aldehydes or ketones with stabilized phosphorus ylides (phosphonate carbanions), typically leads to olefins with high E-selectivity. organic-chemistry.org The Wittig reaction allows for the preparation of an alkene from an aldehyde or ketone and a phosphonium (B103445) ylide. organic-chemistry.org

While not a direct synthesis of the ketone, these reactions are crucial for constructing the carbon skeleton. The resulting alkene can then be converted to the ketone through various oxidative cleavage methods. Intramolecular versions of these reactions have also been extensively used for the synthesis of heterocyclic compounds. clockss.org For example, benzyl 2-pyridyl ketone has been prepared through a condensation reaction followed by Swern oxidation, and this ketone was subsequently used in HWE reactions. koreascience.kr

Organometallic Coupling Reactions for Ketone Intermediates

Organometallic coupling reactions provide a direct and efficient route to ketone synthesis. These reactions are valuable for forming carbon-carbon bonds. pressbooks.pub

A variety of organometallic reagents can be reacted with acyl chlorides to synthesize ketones. bohrium.com Nickel-catalyzed reductive coupling of 2-pyridyl esters with alkyl chlorides is a versatile method for preparing aryl-alkyl ketones. bohrium.com

Copper-catalyzed coupling reactions are also prominent. A Cu(I)-accelerated regioselective coupling of a pyridine thioester with a Grignard reagent has been developed for the synthesis of aryl ketones under ambient temperature conditions. digitellinc.com Organocopper reagents, such as lithium diorganocopper, react with organohalides to form new carbon-carbon bonds, which is a useful strategy for preparing larger molecules from smaller fragments. pressbooks.pub

The reaction of organometallic compounds like Grignard reagents (R-MgBr) and organolithiums (R-Li) with carbonyl compounds is a fundamental method in organic synthesis. pearson.com These powerful nucleophiles add to the electrophilic carbonyl carbon, leading to the formation of an alcohol after a protonation step. pearson.com While this typically produces alcohols, modifications of this approach or subsequent oxidation can yield the desired ketone.

Copper(I)-Mediated Coupling Methodologies

Copper(I)-mediated coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds, offering a more economical and sustainable alternative to palladium-catalyzed systems. While direct copper-catalyzed oximation of ketones is not the most conventional route, the principles of copper catalysis, particularly in C-N bond formation, are relevant to the synthesis of this compound and its derivatives. These methodologies often involve the coupling of a nitrogen-containing nucleophile with a suitable electrophile.

One of the foundational copper-catalyzed C-N bond-forming reactions is the Ullmann condensation. This reaction traditionally involves the coupling of an amine or amide with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. The active catalytic species is typically a copper(I) complex, which undergoes oxidative addition to the aryl halide. Subsequent coordination of the nitrogen nucleophile and reductive elimination forms the desired C-N bond and regenerates the copper(I) catalyst.

While direct application of Ullmann-type reactions for the synthesis of this compound from 3-halopyridine and hydroxylamine is not extensively documented, related copper-catalyzed N-arylations of hydroxylamine derivatives have been reported. These reactions provide a pathway to N-aryl hydroxylamines, which can be precursors to or derivatives of oximes. For instance, the coupling of N- and O-functionalized hydroxylamines with aryl iodides has been achieved using a copper(I) iodide catalyst in the presence of a ligand such as 1,10-phenanthroline.

Furthermore, copper catalysts have been shown to play a role in the formation of ketoxime intermediates from ketones, albeit often as a prelude to subsequent transformations like the Beckmann rearrangement. For example, Cu(OTf)₂ has been used as a Lewis acid to facilitate the in situ formation of a ketoxime from a ketone and hydroxylamine-O-sulfonic acid. This indicates the potential for copper complexes to activate the carbonyl group towards nucleophilic attack by a hydroxylamine derivative.

Although a dedicated, optimized copper(I)-mediated coupling methodology for the direct synthesis of this compound is not prominently featured in the literature, the established principles of copper-catalyzed C-N bond formation provide a framework for developing such a synthetic route. Key parameters for optimization would include the choice of copper(I) source, the ligand, the base, the solvent, and the reaction temperature.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3 Pyridyl Ethan 1 One Oxime

Vibrational Spectroscopy: Infrared Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of an oxime is characterized by several key absorption bands that confirm its structure. For ketoximes, the carbon-nitrogen double bond (C=N) stretching vibration is a diagnostic marker. This absorption typically appears in the range of 1588–1597 cm⁻¹ mdpi.comnih.gov. Another significant vibration is the nitrogen-oxygen single bond (N-O) stretch, which is often observed in the 930–950 cm⁻¹ region researchgate.netresearchgate.net. The presence of these distinct bands in the spectrum of 1-(3-Pyridyl)ethan-1-one oxime provides strong evidence for the oxime functional group. The C=N stretching frequency may overlap with vibrations from the pyridine (B92270) ring mdpi.com.

Vibrational Mode Typical Frequency Range (cm⁻¹)
C=N Stretch1588–1597 mdpi.comnih.gov
N-O Stretch930–950 researchgate.netresearchgate.net

The hydroxyl (OH) group of the oxime is a key participant in hydrogen bonding, which significantly influences its vibrational frequency in the IR spectrum. In the absence of hydrogen bonding (in a dilute solution with a non-polar solvent), the OH group would show a sharp absorption band around 3500-3600 cm⁻¹. However, in the solid state or in concentrated solutions, oximes typically form extensive intermolecular hydrogen bonds (O-H···N) with either another oxime molecule or the nitrogen atom of the pyridine ring mdpi.comnih.gov. This hydrogen bonding causes the OH stretching band to become very broad and shift to a much lower frequency, often appearing in the 2700–3500 cm⁻¹ range mdpi.comnih.govpressbooks.pub. The broadness and position of this band are direct indicators of the presence and strength of hydrogen bonding networks within the sample mdpi.comnih.gov. For instance, broad absorption bands for the ν(OH) in similar ketoximes have been reported in the 2700-2805 cm⁻¹ region, indicative of strong hydrogen bonding mdpi.comnih.gov.

OH Vibration State Typical Frequency Range (cm⁻¹) Appearance
Free (Non-H-Bonded)3500–3600Sharp
Intermolecular H-Bonded2700–3500 mdpi.comnih.govpressbooks.pubBroad, Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms, their chemical environments, and their connectivity, as well as the stereochemistry of the molecule.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The oxime hydroxyl proton (-NOH) is typically the most downfield signal, appearing as a broad singlet due to its acidic nature and involvement in hydrogen exchange. Its chemical shift is generally found in the δ 10.5–11.5 ppm region . The protons on the pyridine ring resonate in the aromatic region, typically between δ 7.3 and 8.6 ppm researchgate.net. The methyl (CH₃) protons, being adjacent to the C=N bond, appear as a sharp singlet in the upfield region, characteristically around δ 2.3–2.4 ppm .

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Oxime OH10.5–11.5 Broad Singlet
Pyridyl H7.3–8.6 researchgate.netMultiplets
Methyl CH₃2.3–2.4 Singlet

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The carbon atom of the C=N oxime group is significantly deshielded and typically resonates in the δ 145–160 ppm range. The carbons of the pyridine ring appear in the aromatic region, generally between δ 120 and 150 ppm. The methyl carbon (CH₃) is the most shielded, with its signal appearing far upfield, usually in the δ 10–20 ppm range.

Carbon Type Typical Chemical Shift (δ, ppm)
Oxime C=N145–160
Pyridyl C120–150
Methyl CH₃10–20

The C=N double bond in this compound is stereogenic, leading to the possibility of two geometric isomers: E and Z. NMR spectroscopy is the primary method for identifying and quantifying these isomers in solution researchgate.net. The different spatial arrangement of the groups around the C=N bond results in distinct chemical environments for the nearby nuclei. Consequently, the E and Z isomers will exhibit two separate sets of signals in both the ¹H and ¹³C NMR spectra nih.gov.

For example, the chemical shifts of the oxime OH proton and the methyl protons are often slightly different for each isomer nih.gov. By comparing the integration (the area under the peak) of a specific, well-resolved signal from the E isomer to the corresponding signal from the Z isomer, the relative ratio of the two isomers in the sample can be accurately determined tsijournals.comresearchgate.net. This analysis is crucial as the biological and chemical properties of the two isomers can differ significantly.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and investigating the fragmentation patterns of organic compounds. For this compound, with the chemical formula C₇H₈N₂O, the expected monoisotopic mass is approximately 136.06 Da, corresponding to a molecular weight of about 136.15 g/mol lookchem.com.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
Exact Mass136.06366 Da
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, data from closely related aromatic oximes allow for a reliable prediction of its molecular conformation. The molecule is expected to exist predominantly as the thermodynamically preferred E-isomer, which features an antiperiplanar conformation of the oxime functionality.

A key geometric parameter in such structures is the dihedral angle (torsion angle) between the plane of the pyridine ring and the plane of the oxime group (C=N-OH). In a study of E-1-(2,4,6-trimethylphenyl)ethanone oxime, this dihedral angle was found to be 70.8°, indicating a significant twist that limits π-electron overlap between the two systems mdpi.com. For pyridyl oximes, this angle is influenced by steric and electronic factors. The precise torsion angles for this compound remain to be determined by specific crystallographic analysis.

The solid-state structure of pyridyl oximes is significantly influenced by hydrogen bonding. In compounds containing both an oxime and a pyridyl group, the primary and most robust intermolecular interaction is the hydrogen bond between the oxime's hydroxyl group (O-H, the donor) and the nitrogen atom of the pyridine ring (N(py), the acceptor).

Studies on derivatives such as 1-aryl-2-(3-pyridyl)ethanone oximes have shown that this O-H···N(pyridyl) interaction is the main driving force controlling the molecular assembly. These hydrogen bonds are characterized by specific distances and angles, which confirm their strength and directionality. The geometric parameters for these interactions in related 3-pyridyl oxime structures fall within a consistent range, highlighting a predictable and stable hydrogen-bonding motif.

Table 2: Representative Intermolecular Hydrogen Bond Geometries in 3-Pyridyl Oxime Derivatives

Interaction TypeH···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H···N(pyridyl)1.828 - 1.9792.704 - 2.796158.22 - 172.90

Data derived from studies on closely related 1-aryl-2-(3-pyridyl)ethanone oximes.

In crystallographic studies of related 1-aryl-2-(3-pyridyl)ethanone oximes, two primary self-assembly patterns have been identified:

Head-to-tail Dimers: Molecules can assemble into discrete dimers through a head-to-tail O-H···N(pyridyl) hydrogen bond. This creates a centrosymmetric arrangement that serves as a fundamental building block for the larger crystal lattice.

Infinite Layers: Alternatively, the O-H···N(pyridyl) interactions can link molecules into infinite one-dimensional chains or two-dimensional layers. This propagation creates extended networks that define the crystal's architecture.

In addition to these primary hydrogen bonds, weaker intermolecular forces such as C-H···π interactions can further stabilize the crystal packing, modulating the final three-dimensional structure. The presence of both the oxime and the 3-pyridyl structural motifs provides a directed and predictable basis for the self-assembly of these molecules in the solid state.

Theoretical and Computational Chemistry Studies of 1 3 Pyridyl Ethan 1 One Oxime

Density Functional Theory (DFT) Calculations

DFT calculations serve as a fundamental method for exploring the structural and electronic characteristics of molecules. For compounds like 1-(3-Pyridyl)ethan-1-one oxime, these studies would typically involve determining the most stable atomic arrangement and analyzing its electronic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule. For pyridine (B92270) oximes, DFT calculations are the standard method to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure provides insights into the molecule's reactivity, stability, and properties, including the distribution of electron density and the energies of molecular orbitals. However, specific optimized coordinates and electronic property data tables for this compound are not detailed in current literature.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While this is a common practice in computational chemistry, published studies correlating predicted spectroscopic data with experimental results for this compound are not available.

Conformational Stability and Isomeric Preferences

The C=N double bond in oximes allows for the existence of geometric isomers, typically designated as E (anti) and Z (syn). Computational studies are crucial for determining the relative stability of these isomers. For instance, in related pyridine oximes, the formation of an intramolecular hydrogen bond between the oxime's hydroxyl group and the pyridine nitrogen can stabilize one isomer over the other. A thorough computational analysis would calculate the energy difference between the E and Z isomers of this compound to predict the predominant form, but such specific findings have not been published.

Mechanistic Investigations Utilizing Computational Methodologies

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

Elucidation of Reaction Pathways and Identification of Transition States

For reactions involving oximes, such as the Beckmann rearrangement, hydrolysis, or their formation from a ketone, computational methods can elucidate the step-by-step mechanism. This involves locating the transition state structures—the highest energy point along the reaction coordinate—that connect reactants to products. These calculations provide a molecular-level understanding of how the reaction proceeds.

Hirshfeld Surface Analysis for the Characterization of Non-Covalent Interactions

While studies on related compounds, such as other pyridine-oxime derivatives and various organic crystals, frequently utilize Hirshfeld surface analysis to detail non-covalent interactions like hydrogen bonding and van der Waals forces, no such data is currently available for this compound. Therefore, a detailed discussion of its specific intermolecular interactions, supported by Hirshfeld surface analysis data, cannot be provided at this time.

Coordination Chemistry and Catalytic Applications of 1 3 Pyridyl Ethan 1 One Oxime

1-(3-Pyridyl)ethan-one Oxime as a Ligand in Coordination Compounds

1-(3-Pyridyl)ethan-one oxime is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its utility as a ligand stems from the presence of multiple donor atoms, specifically the nitrogen atoms of the pyridine (B92270) ring and the oxime group. This allows it to coordinate with metal centers in several distinct modes, leading to the formation of diverse and structurally interesting coordination compounds.

Diverse Binding Modes and Coordination Preferences with Metal Centers

The coordination of 1-(3-Pyridyl)ethan-one oxime to metal centers is characterized by its ability to adopt various binding modes. The most common of these is an N,N-bidentate bridging mode, where it utilizes both the pyridine and the oxime nitrogen atoms to connect to two different metal centers. This bridging capability is fundamental to the formation of multinuclear and polymeric structures.

In some instances, the ligand can also exhibit N,O-chelation, particularly when the oxime group is deprotonated. In this mode, it forms a chelate ring with a single metal center through the pyridine nitrogen and the oxime oxygen atom. The preference for a particular binding mode is influenced by several factors, including the nature of the metal ion, the counter-anion present, and the reaction conditions.

Another coordination motif involves the ligand acting as a monodentate donor, coordinating solely through the pyridine nitrogen atom. The flexibility in its coordination behavior allows for the construction of a wide array of supramolecular architectures with tailored properties.

Synthesis and Structural Characterization of Metal-Oxime Complexes

A range of metal complexes incorporating 1-(3-Pyridyl)ethan-one oxime have been synthesized and characterized, featuring metal ions such as Ag(I), Cu(I), Cu(II), Co(III), and Zn(II). The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Metal IonComplex FormulaKey Structural Features
Ag(I)[Ag₂(NO₃)₂(C₇H₈N₂O)₂]Centrosymmetric binuclear macrocyclic complex with bridging ligands. nih.gov
Cu(I)[Cu₂I₂(C₇H₈N₂O)₂]nOne-dimensional coordination polymer with centrosymmetric macrocycles linked by anions. nih.gov
Cu(II)Not specified in detail in the provided search results.General formation of complexes with pyridyl oximes is well-established.
Co(III)Not specified in detail for this specific ligand; however, Co(III) forms stable octahedral complexes with similar oxime-containing ligands. uobaghdad.edu.iqnih.govTypically forms six-coordinate octahedral complexes. uobaghdad.edu.iqnih.gov
Zn(II)Not specified in detail for this specific ligand; however, Zn(II) readily forms complexes with pyridyl oximes, often exhibiting tetrahedral or octahedral geometries. nih.govasianpubs.orgCan adopt various coordination geometries depending on the ligands and conditions. nih.govasianpubs.org

The bridging nature of 1-(3-Pyridyl)ethan-one oxime facilitates the self-assembly of binuclear and macrocyclic structures. A notable example is the silver(I) complex, [Ag₂(NO₃)₂(C₇H₈N₂O)₂], which crystallizes as a centrosymmetric binuclear macrocycle. nih.gov In this structure, two silver(I) ions are bridged by two molecules of the organic ligand, with each ligand coordinating through its pyridine and oxime nitrogen atoms. nih.gov

Beyond discrete macrocycles, 1-(3-Pyridyl)ethan-one oxime is also instrumental in the formation of extended coordination polymers. The copper(I) complex, [Cu₂I₂(C₇H₈N₂O)₂]n, exemplifies this, where centrosymmetric macrocyclic units are further connected by double anion bridges, resulting in a one-dimensional coordination polymer. nih.gov The ability to form such extended networks is a key feature of this ligand, opening avenues for the design of materials with specific dimensionalities and properties.

Catalytic Activity Exhibited by Metal-Oxime Complexes

While the coordination chemistry of 1-(3-Pyridyl)ethan-one oxime has been a primary focus of research, the resulting metal complexes also hold potential as catalysts. The metal centers in these complexes can act as Lewis acids, activating substrates for a variety of organic transformations. The ligand framework can influence the catalytic activity by modifying the electronic properties of the metal center and by providing a specific steric environment around the active site. Although specific catalytic applications for complexes of 1-(3-Pyridyl)ethan-one oxime are not extensively detailed in the provided search results, the broader class of metal-oxime complexes has been investigated for their catalytic potential in various reactions.

Participation in Metal-Catalyzed Organic Transformations

The versatile coordination chemistry of 1-(3-Pyridyl)ethan-1-one oxime, featuring both a pyridyl nitrogen and an oxime moiety, makes it a promising ligand for the development of homogeneous catalysts. Its complexes with transition metals, particularly palladium, are of significant interest for their potential to catalyze a variety of organic transformations. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Research in this area has explored the utility of palladium complexes with pyridyl and oxime-containing ligands in key cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. While specific studies focusing exclusively on this compound are limited, the broader class of pyridyl-ligated palladium complexes has demonstrated considerable catalytic efficacy. The electronic and steric properties of the pyridine ligand can significantly influence the stability and reactivity of the palladium center, thereby affecting the catalytic activity.

For instance, palladium(II) complexes with various substituted pyridine ligands have been shown to be effective precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The catalytic efficiency of these complexes is often dependent on the nature of the substituent on the pyridine ring, which modulates the electron density at the metal center. nih.gov In the Suzuki-Miyaura reaction, these catalysts facilitate the coupling of aryl halides with boronic acids, while in the Heck reaction, they promote the coupling of aryl halides with alkenes. nih.govnih.gov

The general catalytic cycle for these transformations involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation (in the Suzuki-Miyaura reaction) or migratory insertion of an olefin (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The this compound ligand is expected to support this catalytic cycle by stabilizing the various oxidation states of palladium involved.

Below is a table summarizing the catalytic performance of representative palladium(II) complexes with pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions, illustrating the potential catalytic activity of complexes derived from this compound.

Table 1: Catalytic Activity of Representative Pd(II)-Pyridine Complexes in Cross-Coupling Reactions

Catalyst Precursor Reaction Type Substrates Product Yield (%) Reference
[Pd(4-X-py)₂Cl₂] Suzuki-Miyaura Iodobenzene (B50100), Phenylboronic acid >90 nih.gov
Pd(4-X-py)₄₂ Suzuki-Miyaura Iodobenzene, Phenylboronic acid >90 nih.gov
[Pd(4-X-py)₂Cl₂] Heck Iodobenzene, Styrene >90 nih.gov
Pd(4-X-py)₄₂ Heck Iodobenzene, Styrene >90 nih.gov

Note: 'X' represents various substituents on the pyridine ring. The yields are generalized from the source which indicates excellent yields (>90%) for a range of pyridine ligands.

Investigation of Catalytic Proton Reduction Pathways

The generation of hydrogen through the reduction of protons is a critical reaction for the development of sustainable energy technologies. Molecular catalysts, particularly those based on earth-abundant first-row transition metals like cobalt and nickel, are of great interest for this purpose. The design of the ligand framework is crucial for tuning the electronic properties of the metal center and facilitating the catalytic cycle. This compound, with its pyridyl and oxime functionalities, can act as a proton-responsive ligand, making its metal complexes promising candidates for electrocatalytic proton reduction.

The investigation of the catalytic pathways for proton reduction by complexes of this compound typically involves a combination of electrochemical techniques, such as cyclic voltammetry, and spectroscopic methods. These studies aim to identify the key intermediates in the catalytic cycle and to determine the mechanism of hydrogen evolution.

For cobalt and nickel complexes of related pyridyl and oxime-containing ligands, a common proposed mechanism is the ECEC (electrochemical-chemical-electrochemical-chemical) pathway. This mechanism generally involves the following steps:

E lectrochemical reduction of the initial metal(II) complex to a metal(I) species.

C hemical protonation of the metal(I) species to form a metal(III)-hydride intermediate.

E lectrochemical reduction of the metal(III)-hydride.

C hemical step involving the release of hydrogen gas (H₂) and regeneration of a lower-valent metal species.

The pyridyl group in the ligand can play a crucial role as a proton relay, facilitating the transfer of protons to the metal center. The oxime group can also participate in proton transfer and influence the redox potentials of the complex.

Electrochemical studies of analogous cobalt and nickel complexes provide insight into the key parameters governing their catalytic activity, such as redox potentials and overpotentials for hydrogen evolution. The overpotential is a measure of the extra potential required to drive the reaction at a significant rate and is a key metric for catalyst efficiency.

Table 2: Electrochemical Data for Representative Cobalt and Nickel Complexes with Pyridyl/Oxime-Containing Ligands Relevant to Proton Reduction

Complex Type Metal Center Key Redox Couple Overpotential (V) Proposed Mechanism Reference
Cobalt Pyridine-Oxime Co Co(II)/Co(I) ~0.5 - 0.7 ECEC
Nickel Pyridine-Dioxime Ni Ni(II)/Ni(I) ~0.6 - 0.8 ECEC
Cobalt Diimine-Dioxime Co Co(II)/Co(I) ~0.4 - 0.6 ECEC

Note: The data presented are representative values for related classes of complexes and serve to illustrate the expected range of electrochemical properties for complexes of this compound.

By systematically studying the electrochemical behavior of complexes of this compound in the presence of proton sources, researchers can elucidate the detailed mechanism of catalysis and identify strategies to improve catalyst performance by modifying the ligand structure.

Chemical Reactivity and Mechanistic Studies of 1 3 Pyridyl Ethan 1 One Oxime Transformations

Fundamental Reactivity of the Oxime Functionality

The oxime group is a versatile functional group capable of undergoing oxidation, reduction, substitution, and cyclization reactions. The presence of the electron-withdrawing pyridine (B92270) ring modulates the reactivity of the oxime in 1-(3-Pyridyl)ethan-1-one oxime compared to simple alkyl or aryl oximes.

The oxidation of aldoximes and ketoximes is a primary method for the generation of nitrile oxides, which are highly reactive 1,3-dipolar species. chem-station.com These intermediates are not typically isolated but are trapped in situ with various dipolarophiles. The oxidation of this compound yields 3-pyridylacetonitrile (B123655) oxide, a valuable intermediate for the synthesis of heterocyclic compounds.

Several reagents can effect this transformation. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), in methanol (B129727) with a catalytic amount of trifluoroacetic acid (TFA), provide an efficient method for converting oximes to nitrile oxides. organic-chemistry.org Another modern, environmentally friendly approach involves the use of sodium chloride and Oxone, which offers a broad substrate scope and avoids organic byproducts from the oxidant. nih.gov The general mechanism involves the initial formation of a chloroxime or a related intermediate, followed by base-promoted elimination to give the nitrile oxide. chemtube3d.com

Once generated, the 3-pyridylacetonitrile oxide can undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to produce 2-isoxazolines or isoxazoles, respectively. chem-station.com These reactions are of significant importance in organic synthesis as they allow for the construction of five-membered heterocyclic rings with good control over regioselectivity. chem-station.com

Oxidizing SystemReagent(s)ConditionsIntermediateProduct Type (after trapping)
Hypervalent IodineIodobenzene diacetate (DIB), TFA (cat.)Methanol (MeOH)Nitrile OxideIsoxazolines, Isoxazoles
Halogen-BasedSodium hypochlorite (B82951) (NaOCl) or N-Chlorosuccinimide (NCS)Base (e.g., Et3N)Nitrile OxideIsoxazolines, Isoxazoles
Green OxidationSodium Chloride (NaCl), OxoneAqueous/Organic SolventNitrile OxideIsoxazolines, Isoxazoles

The reduction of the oxime functionality is a cornerstone of amine synthesis. organic-chemistry.org Depending on the reagents and reaction conditions, the reduction of this compound can yield either N-(1-(pyridin-3-yl)ethyl)hydroxylamine or the fully reduced 1-(3-pyridyl)ethanamine. A significant challenge in this transformation is the selective reduction to the hydroxylamine (B1172632) without cleavage of the weak N-O bond, which leads to the primary amine. nih.gov

Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or platinum-based systems. organic-chemistry.orgnih.gov The choice of catalyst and the use of acidic additives can influence the chemoselectivity of the reduction. For instance, some iridium-based homogeneous catalysts have shown high efficacy in reducing both free oximes and oxime ethers to their corresponding hydroxylamines. nih.gov

Chemical reductants are also widely used. Borane complexes, like the borane-tetrahydrofuran (B86392) complex (BH3•THF), are effective for reducing O-substituted oximes to primary amines, often with the potential for asymmetric synthesis when a chiral catalyst is employed. uc.pt Other methods may utilize reagents like stannous chloride for a cost-effective conversion of oximes to primary amines. derpharmachemica.com Biocatalytic methods using ene-reductases have also emerged as a novel approach for reducing the C=N bond of oximes to amines. nih.gov

Reduction MethodReagent(s) / CatalystTypical ProductKey Features
Catalytic Hydrogenation[Rh(cod)OH]2, H2AmineCan be used for asymmetric synthesis, though selectivity varies. uc.pt
Iridium Complexes, H2HydroxylamineHigh chemoselectivity for hydroxylamine synthesis. nih.gov
Chemical ReductionBorane-THF complex (BH3•THF)AmineEffective for O-substituted oximes; can be rendered asymmetric. uc.pt
Sodium TriformyloxyborohydrideHydroxylamineCan provide hydroxylamines, but diastereoselectivity may be low. uc.pt
Enzymatic ReductionEne-reductases (ERs)AmineRepresents a novel biocatalytic approach to amine synthesis. nih.gov

Nucleophilic substitution reactions involving this compound can occur either at the pyridine ring or, less commonly, directly at the sp²-hybridized carbon of the oxime. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group at the 2-, 4-, or 6-positions. sci-hub.se While the oxime itself is not a leaving group, its electronic properties influence the ring's reactivity.

In SNAr reactions on a substituted pyridyl ring, the mechanism generally proceeds through a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, computational and kinetic studies suggest that some SNAr reactions on heterocyclic rings may proceed through a concerted mechanism. nih.gov For 3-halopyridines, reactivity towards nucleophiles can be lower than for 2- or 4-halopyridines, but reactions can be driven to completion under forcing conditions, such as microwave irradiation. sci-hub.se

Direct nucleophilic attack at the oxime carbon is less favorable but can be a key step in reactions like the Beckmann rearrangement, where an acid catalyst promotes the conversion of the hydroxyl group into a better leaving group, facilitating rearrangement.

The structure of this compound allows for intramolecular cyclization if a suitable reactive partner is tethered to the molecule. Such pathways are valuable for constructing fused heterocyclic systems. A common strategy involves the initial formation of the oxime, which then cyclizes onto an electrophilic site within the same molecule.

One established pathway involves the cyclization of an oxime to form a cyclic nitrone, which can then undergo an in situ 1,3-dipolar cycloaddition reaction. rsc.org For example, if a derivative of this compound contained an appropriately positioned halide, an intramolecular condensation could lead to a nitrone intermediate. This domino reaction sequence provides a multicomponent approach to complex heterocyclic frameworks. rsc.org

Radical cyclizations involving oxime ethers also represent a viable pathway. Treatment of an oxime ether containing an unsaturated moiety with a radical initiator can trigger a cascade cyclization, leading to complex polycyclic structures. semanticscholar.org

Metal-Mediated and Metal-Assisted Organic Transformations

The nitrogen atoms of both the pyridine ring and the oxime group make this compound an excellent ligand for coordinating with metal ions. This coordination can be harnessed to mediate or catalyze a variety of organic transformations, often with high selectivity and efficiency.

The pyridyl nitrogen can act as a directing group, positioning a metal catalyst in proximity to the oxime functionality to facilitate its functionalization. A coordinated oxime group has three potentially reactive sites (C, N, and O atoms), and coordination increases the acidity of the hydroxyl proton, making O-functionalization more facile. mdpi.com

Pyridyl oximes are known to form stable complexes with a wide range of metals, including transition metals like Ni(II) and Zn(II) as well as lanthanides (Ln(III)). mdpi.comnih.gov In these complexes, the oxime can act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center. This pre-organization is key to directed transformations.

Metal-catalyzed reactions can direct electrophiles to either the oxygen or nitrogen of the oxime. For example, a copper-catalyzed coupling of oxime acetates with thiols has been developed, demonstrating a pathway for the functionalization of the oxime moiety leading to more complex products. rsc.org The coordination of the metal to the pyridyl and/or oxime nitrogen activates the C=N bond and facilitates subsequent bond-forming steps.

Metal CatalystTransformationType of FunctionalizationMechanistic Role of Metal
Copper (Cu)Coupling with ThiolsC- and N-FunctionalizationActivates oxime acetate (B1210297) for nucleophilic attack. rsc.org
Zinc (Zn)Formation of Furoxan RingN- and O-FunctionalizationTemplate for dimerization/cyclization of chloroxime precursor. mdpi.com
Nickel (Ni) / Lanthanides (Ln)Complex FormationCoordinationActs as a Lewis acid, activating the oxime group and directing reactivity. nih.gov
Palladium (Pd)Domino Cyclization/CycloadditionC- and N-FunctionalizationCatalyzes cascade reactions of alkenyl oximes.

Metal-Driven Formation of Carbo- and Heterocyclic Systems

The oxime functional group is a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds through metal-catalyzed reactions. researchgate.net In the case of this compound, the presence of the pyridyl moiety introduces a secondary nitrogen atom that can participate in coordination with metal centers, influencing the reactivity and outcome of cyclization reactions.

Metals such as palladium, copper, and rhodium are known to catalyze a variety of transformations involving oximes. acs.orgresearchgate.net For pyridyl oximes, the coordination chemistry is a critical aspect, with the pyridyl nitrogen and the oxime group potentially acting as ligands. researchgate.net Palladium-catalyzed reactions, for instance, can proceed through the formation of an alkylideneaminopalladium(II) species from the oxime. d-nb.info This intermediate can then undergo intramolecular reactions, such as Mizoroki-Heck-type cyclizations, if an appropriate unsaturated moiety is present in the molecule. d-nb.info

While specific examples detailing the metal-driven formation of carbo- and heterocyclic systems directly from this compound are not extensively documented in the provided search results, the general principles of metal-catalyzed reactions of oximes can be applied. For instance, a hypothetical intramolecular cyclization could be envisioned if the carbon skeleton of the ethanone (B97240) moiety were appropriately functionalized with a double or triple bond. The reaction would likely be initiated by the coordination of the metal to the oxime and/or pyridyl group, followed by oxidative addition and subsequent intramolecular insertion to form a new ring system. The synergistic action of two different metal centers, such as copper and palladium, has also been shown to be effective in the synthesis of pyridine rings from oxime ethers. acs.org

The following table summarizes various metal-catalyzed reactions that are generally applicable to oximes and could potentially be adapted for this compound derivatives.

Catalyst SystemReaction TypePotential Product
Palladium(0) complexesMizoroki-Heck-type cyclizationPyrroles, Spiro imines
Copper(I) catalystsCyclization of O-propargylic oximesAzete oxides
Copper(II) and Palladium(II)Synergistic catalysisPyridines
Rhodium catalystsAziridination1-Alkoxyaziridines

Rearrangement Reactions (e.g., Beckmann Rearrangement in general oxime chemistry)

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgorganic-chemistry.org This rearrangement is a cornerstone of organic synthesis, with industrial applications such as the production of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org The reaction is known to be stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org

The mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the alkyl or aryl group anti to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com

General Mechanism of the Beckmann Rearrangement:

Protonation: The oxime hydroxyl group is protonated by an acid catalyst.

Rearrangement: The group anti to the leaving group migrates to the nitrogen atom, with the simultaneous departure of a water molecule.

Hydrolysis: The resulting nitrilium ion is attacked by water.

Tautomerization: The initial product tautomerizes to the final, more stable amide.

For this compound, the Beckmann rearrangement would be expected to yield N-(pyridin-3-yl)acetamide. The migrating group would be the pyridyl group, assuming it is positioned anti to the hydroxyl group in the oxime stereoisomer undergoing rearrangement. A variety of acidic catalysts can be employed to facilitate this transformation, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org Modern methods have also introduced milder reagents such as cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org

Starting MaterialProduct of Beckmann Rearrangement
This compoundN-(pyridin-3-yl)acetamide

Photochemical Reactivity and Photodegradation Investigations

Pyridyl oxime derivatives have demonstrated significant photochemical reactivity, particularly in the context of their interaction with biological macromolecules like DNA. researchgate.netnih.gov Upon exposure to UV radiation, these compounds can undergo transformations that lead to the generation of reactive species. beilstein-journals.org The photodegradation of pyridine itself has been studied, indicating that the pyridyl ring can be broken down under UV irradiation. williams.edu The photochemical properties of oximes are influenced by the substituents on the molecule, which can affect their absorption spectra and the efficiency of photochemical processes. researchgate.netrsc.org

Mechanistic Studies of DNA Photocleavage Activity

Derivatives of pyridyl ethanone oxime have been investigated for their ability to cleave DNA upon photoactivation, acting as "synthetic nucleases". researchgate.netbeilstein-journals.org This activity is typically studied using supercoiled plasmid DNA, where the conversion from the supercoiled form (Form I) to the relaxed circular form (Form II) and the linear form (Form III) indicates single-stranded and double-stranded breaks, respectively. mdpi.com

The mechanism of DNA photocleavage by these compounds is believed to proceed through the generation of radical species. beilstein-journals.org Upon UV irradiation, the relatively weak N-O bond in the oxime moiety can undergo homolytic cleavage. beilstein-journals.orgmdpi.com In the case of O-acyl or O-carbamoyl derivatives of this compound, this homolysis would generate an iminoxyl radical and a corresponding carbonyloxyl or aminocarbonyloxyl radical. beilstein-journals.org These highly reactive radicals can then interact with the DNA backbone, leading to strand scission.

Mechanistic studies have shown that the DNA photocleavage can occur under both aerobic and anaerobic conditions and is often pH-independent. researchgate.netbeilstein-journals.org This suggests that the primary mechanism does not necessarily involve the generation of reactive oxygen species like singlet oxygen or hydroxyl radicals, although in some cases, their partial involvement cannot be entirely ruled out. mdpi.com The efficiency of DNA cleavage can be dependent on the concentration of the pyridyl oxime derivative. researchgate.net Structure-activity relationship studies have indicated that modifications to the substituent on the carbamate (B1207046) group can be critical for the DNA damaging ability, with halogenated derivatives showing extensive cleavage. researchgate.netnih.gov

Compound TypeProposed Reactive SpeciesEffect on DNA
p-Pyridinyl oxime carbamatesIminoxyl and aminocarbonyloxyl radicalsSingle and double-stranded cleavage
p-Pyridine sulfonyl ethanone oxime derivativesIminoxyl and sulfonyloxyl radicalsSingle and double-stranded cleavage

Generation and Characterization of Iminoxyl Radicals

Iminoxyl radicals are key intermediates in the photochemical and oxidative reactions of oximes. nih.govacs.org They are neutral, nitrogen-centered radicals characterized by a carbon-nitrogen double bond, which distinguishes them from other N-oxyl radicals like aminoxyls. d-nb.info The generation of iminoxyl radicals from this compound can be achieved through several methods, including:

Photo-induced homolysis: As discussed, UV irradiation can cleave the N–O bond of oxime derivatives. beilstein-journals.org

Oxidation: One-electron oxidizing agents can remove an electron from the oxime, which is followed by deprotonation to yield the iminoxyl radical. acs.org

Hydrogen atom abstraction: A radical species can abstract the hydrogen atom from the oxime's hydroxyl group. acs.org

The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms. d-nb.info These radicals are generally short-lived intermediates. nih.gov

The primary method for the characterization of iminoxyl radicals is Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The EPR spectra of iminoxyl radicals are distinctive, showing large hyperfine splitting constants with the 14N nucleus (typically in the range of 28–33 G), which is significantly different from other N-oxyl radicals. nih.govbeilstein-journals.org This characteristic feature makes EPR a powerful tool for their identification, even at the low concentrations present in reaction systems. nih.gov For more stable iminoxyl radicals, IR spectroscopy can also be used, where the disappearance of the O–H stretching vibration of the parent oxime and the appearance of a new band for the C=N–O• fragment are indicative of radical formation. nih.gov

Spectroscopic TechniqueCharacteristic Feature for Iminoxyl Radicals
EPR SpectroscopyLarge hyperfine splitting constant with 14N (aN ≈ 28–33 G)
IR SpectroscopyAbsence of O–H stretch, new band for C=N–O• fragment

The reactivity of the generated iminoxyl radicals is diverse. They can undergo dimerization, fragmentation, or participate in intermolecular and intramolecular reactions, such as hydrogen atom abstraction or addition to double bonds, leading to the formation of new C-O or C-N bonds. nih.govd-nb.info

Advanced Synthetic Applications of 1 3 Pyridyl Ethan 1 One Oxime in Complex Molecular Synthesis

Role as a Versatile Building Block for Diverse Heterocycles

The structural framework of 1-(3-Pyridyl)ethan-1-one oxime, featuring both a pyridine (B92270) nucleus and an oxime functional group, provides multiple reactive sites for elaboration. This allows it to be a key starting material for a variety of heterocyclic compounds. nih.gov The oxime moiety can participate in cyclization reactions, while the pyridine nitrogen offers a site for alkylation and other modifications. This versatility makes it an invaluable intermediate for creating molecules with potential biological activities. nih.govnih.gov

The nitrogen atom in the pyridine ring of this compound is susceptible to quaternization, a fundamental reaction for forming quaternary pyridinium (B92312) salts. This transformation is typically achieved by reacting the pyridyl nitrogen with an alkyl halide. nih.govresearchgate.net This process converts the neutral pyridine ring into a positively charged pyridinium ring, significantly altering the molecule's electronic properties and solubility.

The general synthesis involves mixing this compound with an appropriate alkylating agent, such as a phenacyl bromide or another alkyl halide, often in a suitable solvent and sometimes with heating. nih.govsrce.hr Mechanochemical methods, like liquid-assisted grinding, have also been developed as an environmentally cleaner alternative to traditional solvent-based refluxing. srce.hr The resulting quaternary salts are a class of compounds with applications ranging from cationic surfactants to antimicrobial agents. nih.govrsc.org

Table 1: General Reaction for Quaternization

Reactant 1 Reactant 2 Product Class

This compound and its parent ketone are valuable intermediates for producing vicinal diaryl(heteroaryl)-substituted heterocycles. nih.gov These structural motifs are central to many pharmaceutically important molecules, including selective COX-2 inhibitors. nih.gov The synthesis of these complex structures often begins with the preparation of 1-aryl-2-(3-pyridyl)ethanones, which are then converted to their corresponding oximes, such as this compound derivatives. nih.govnih.gov

These oxime intermediates can then be used to construct various five-membered heterocyclic rings. The specific heterocycle formed depends on the subsequent reaction conditions and reagents. For example, they are precursors for pharmacologically relevant heterocycles like oxazoles and isoxazoles. nih.gov The presence of the pyridyl group, in addition to another aryl substituent, creates the vicinal diaryl(heteroaryl) arrangement that is crucial for the biological activity of the final compounds. nih.gov

Table 2: Examples of Heterocycles Derived from Ethanone (B97240) Oxime Intermediates

Precursor Class Resulting Heterocyclic Core Example Application Area
1,2-Disubstituted Ethanone Oximes Oxazole COX-2 Inhibitors
1,2-Disubstituted Ethanone Oximes Isoxazole COX-2 Inhibitors

This compound is a key component in the synthesis of novel 1,2,4-triazole (B32235) derivatives with significant biological activity. nih.gov In these syntheses, the oxime functionality is often converted into an oxime ether. A common synthetic strategy involves the N-alkylation of a 1,2,4-triazole salt, followed by condensation with a ketone to form an intermediate, which is then further modified. nih.gov

A specific pathway involves using a derivative of this compound to create compounds with potent fungicidal properties. nih.govnih.gov For instance, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime showed broad-spectrum antifungal activity. nih.gov Another derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, demonstrated exceptionally low EC₅₀ values against S. sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.govnih.gov These findings highlight the importance of the pyridyl oxime scaffold in developing new agrochemicals. nih.gov

Table 3: Research Findings on Fungicidal 1,2,4-Triazole Derivatives

Compound Name Target Pathogen EC₅₀ (mg/L) Reference
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime S. sclerotiorum 1.59 nih.gov
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime P. infestans 0.46 nih.gov
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime R. solani 0.27 nih.gov

Integration into Domino and Multi-Component Reaction Sequences

The reactivity of the oxime group makes this compound an excellent candidate for integration into domino and multi-component reactions (MCRs). These reaction sequences are highly efficient, as they allow for the construction of complex molecular architectures in a single step by combining three or more reactants, thereby minimizing waste and saving time. nih.gov

A relevant domino sequence involves the initial condensation to form an oxime, which can then undergo an intramolecular cyclization to form a nitrone. This intermediate nitrone can be trapped in situ by a dipolarophile in an intermolecular dipolar cycloaddition reaction to yield complex heterocyclic products like isoxazolidines. rsc.org While this has been demonstrated with simple haloaldehydes, the principle can be extended to functionalized oximes like this compound. rsc.org Such a strategy, where multiple chemical bonds are formed in one pot, represents a powerful tool in modern organic synthesis for rapidly building molecular complexity. nih.govmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Pyridyl)ethan-1-one oxime?

Answer:
The oxime can be synthesized via condensation of 1-(3-Pyridyl)ethan-1-one with hydroxylamine hydrochloride in methanol, using potassium acetate as a base. Key steps include:

  • Dissolving the ketone (e.g., 0.5 mmol) with hydroxylamine hydrochloride (1.5 equiv) and potassium acetate (3.0 equiv) in methanol.
  • Refluxing the mixture under controlled conditions to form the oxime.
  • Purification via preparative HPLC (gradient elution with H₂O/CH₃CN + 0.1% formic acid) to isolate the product .
    Characterization: Confirm purity using 1H^1H-NMR (e.g., δ 10.90 ppm for oxime -OH) and HR-ESI-MS (e.g., observed [M+H]+^+ at 287.1384 vs. calculated 287.1390) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR: Identify proton environments (e.g., pyridyl protons at δ 6.35–8.30 ppm) and carbon shifts (e.g., carbonyl carbon at ~160 ppm for oxime) .
  • HR-ESI-MS: Verify molecular ion peaks and isotopic patterns .
  • IR Spectroscopy: Detect oxime N–O stretching vibrations (~1600 cm1^{-1}) .
  • UV-Vis: Monitor photodegradation or electronic transitions (e.g., λmax ~350 nm for iminoxy radicals in related compounds) .

Advanced: How does the coordination mode of this compound influence metal complex properties?

Answer:
The oxime acts as a versatile ligand, binding via pyridyl nitrogen, oxime oxygen, and/or deprotonated oxime nitrogen. Examples include:

  • Copper(II) Complexes: Formation of binuclear macrocycles through bridging oxime ligands, stabilized by hydrogen bonding. Structural characterization via X-ray crystallography reveals square-planar geometries .
  • Mixed-Valence Polymers: In copper iodide networks, the oxime’s dual binding sites enable 1D or 2D polymeric structures, enhancing thermal stability and magnetic properties .
    Methodological Tip: Use SHELXL for refining crystallographic data, especially for high-resolution or twinned crystals .

Advanced: What experimental designs are critical for studying the photodegradation of 3-pyridyl oximes?

Answer:

  • UV-Vis Kinetics: Monitor absorbance changes (e.g., λmax shifts) under controlled radiation (e.g., 0.355 leinstein/dm3^3·min). Note rapid isomer equilibration within 5 minutes, followed by degradation .
  • Mechanistic Insight: 3-Pyridyl oximes lack the UV band at 350 nm seen in 2-pyridyl analogs due to reduced resonance stabilization of iminoxy radicals. Use ESR to detect radical intermediates .
  • Chromatographic Validation: Employ HPLC or GC-MS to identify degradation products (e.g., nitroso compounds or rearranged isomers) .

Advanced: How do computational methods complement experimental studies on oxime reactivity?

Answer:

  • DFT Calculations: Optimize structures of intermediates (e.g., iminoxy radicals) to explain photodegradation pathways. Compare theoretical vs. experimental UV-Vis spectra .
  • DNA Binding Studies: Model interactions between oxime carbamates and DNA using molecular docking. Validate with UV titration (e.g., hypochromicity in DNA absorption) .

Advanced: What are the challenges in crystallographic refinement of oxime-containing complexes?

Answer:

  • Disorder Handling: Use SHELXL’s PART instruction to model disordered solvent molecules or ligands .
  • Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., O–H···N) using PLATON or Mercury. For example, aqua-copper complexes show hydrogen bonds stabilizing the lattice .
    Data Example: Refinement of [Cu(C₈H₈N₂O)₂(H₂O)]²⁺ structures achieved R-factors <5% using high-resolution data .

Basic: How can researchers distinguish between E/Z isomers of this compound?

Answer:

  • NMR Coupling Constants: 3J^3J coupling between oxime protons and adjacent carbons (E: ~10–12 Hz; Z: ~4–6 Hz) .
  • X-ray Crystallography: Definitive assignment via bond angle and torsion analysis (e.g., E-isomer’s antiperiplanar geometry) .

Advanced: Why do 3-pyridyl oximes exhibit different photostability compared to 2- or 4-pyridyl analogs?

Answer:

  • Resonance Effects: 2-Pyridyl oximes stabilize iminoxy radicals via conjugation with the pyridine ring, delaying degradation. 3-Pyridyl lacks this stabilization, leading to faster breakdown .
  • Steric Factors: Proximity of the oxime group to pyridyl nitrogen in 2-isomers hinders radical recombination, unlike 3-pyridyl derivatives .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Lab Practices: Use fume hoods due to potential release of hydroxylamine vapors during synthesis.
  • Waste Disposal: Neutralize acidic byproducts (e.g., formic acid from HPLC) before disposal .

Advanced: How are oxime-functionalized polymers synthesized for lithographic applications?

Answer:

  • Monomer Design: Incorporate trifluoroacetophenone oxime esters (e.g., OXE-P) into styrene backbones via radical polymerization .
  • Photopatterning: UV exposure cleaves oxime esters, generating acidic species for non-chemically amplified resists. Optimize sensitivity using Dill parameters (C, A, B) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.